Methyl 7-methoxynaphthalene-1-carboxylate
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Overview
Description
Methyl 7-methoxynaphthalene-1-carboxylate is an organic compound belonging to the class of naphthalene derivatives It is characterized by a naphthalene ring substituted with a methoxy group at the 7th position and a carboxylate ester group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxynaphthalene-1-carboxylate typically involves the esterification of 7-methoxynaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxynaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxynaphthalene-1-carboxylate.
Reduction: The ester group can be reduced to an alcohol, resulting in the formation of 7-methoxynaphthalene-1-methanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 7-Hydroxynaphthalene-1-carboxylate
Reduction: 7-Methoxynaphthalene-1-methanol
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Methyl 7-methoxynaphthalene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving naphthalene derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 7-methoxynaphthalene-1-carboxylate exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the methoxy group is converted to a hydroxyl group through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-naphthoate: Similar structure but lacks the methoxy group.
7-Methoxynaphthalene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an ester group.
1-Methoxynaphthalene: Similar structure but lacks the carboxylate ester group.
Uniqueness
Methyl 7-methoxynaphthalene-1-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
91903-17-2 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 7-methoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h3-8H,1-2H3 |
InChI Key |
XXXUZQMEPNHVAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C(=O)OC)C=C1 |
Origin of Product |
United States |
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